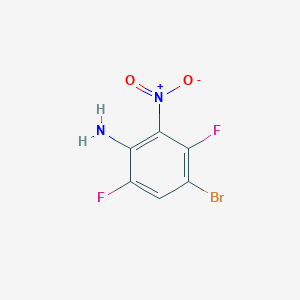
4-Bromo-3,6-difluoro-2-nitrobenzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3,6-difluoro-2-nitrobenzenamine is an organic compound with the molecular formula C6H3BrF2N2O2 It is a derivative of benzenamine, where the benzene ring is substituted with bromine, fluorine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
科学研究应用
4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.
相似化合物的比较
Similar Compounds
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-3,6-difluoro-2-nitrobenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and nitro groups, making it valuable for specialized applications in research and industry.
生物活性
4-Bromo-3,6-difluoro-2-nitrobenzenamine is a halogenated aromatic compound with potential biological significance due to its unique structural features. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C6H4BrF2N2O2 and features a benzene ring substituted with bromine, two fluorine atoms, and a nitro group. The presence of these substituents influences its lipophilicity and reactivity, potentially affecting its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C6H4BrF2N2O2 |
| Molecular Weight | 221.01 g/mol |
| Lipophilicity | Estimated log P ~ 2.42 |
Biological Activity Overview
The biological activity of this compound can be inferred from studies on structurally similar compounds. Generally, halogenated nitroanilines exhibit various biological activities, including:
- Antimicrobial Activity : Many nitroaromatic compounds are known for their antibacterial properties. For instance, derivatives of nitroanilines have shown efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Some studies suggest that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.
- Reactive Oxygen Species Generation : The nitro group can be reduced intracellularly to form reactive intermediates that damage cellular components.
- Enzyme Interaction : The structural configuration allows for interactions with enzymes such as cytochrome P450s, impacting drug metabolism.
- Membrane Disruption : The lipophilic nature may facilitate membrane penetration, leading to altered membrane integrity and function.
Antimicrobial Activity
A study examining various nitroaniline derivatives found that compounds with similar halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower for compounds with multiple halogen substitutions compared to their non-halogenated counterparts.
Anticancer Effects
Research conducted on structurally related compounds indicated that certain nitroanilines could inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative similar to this compound was shown to activate caspase pathways in breast cancer cell lines.
Toxicological Profile
While specific toxicity data for this compound is limited, related compounds often exhibit irritant properties. Safety assessments should consider the potential for skin irritation and respiratory effects upon exposure.
属性
分子式 |
C6H3BrF2N2O2 |
|---|---|
分子量 |
253.00 g/mol |
IUPAC 名称 |
4-bromo-3,6-difluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
InChI 键 |
AUGCDWHRNBMAIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















